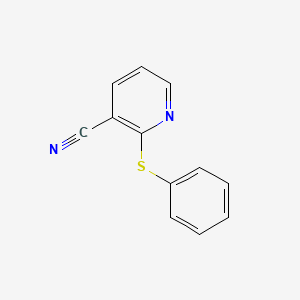

2-(フェニルチオ)ニコチノニトリル

説明

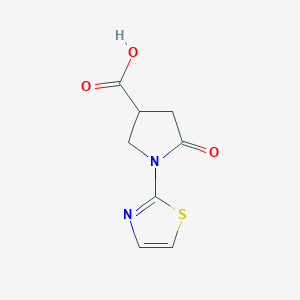

2-(Phenylthio)nicotinonitrile is a chemical compound with the molecular formula C12H8N2S . It has an average mass of 212.270 Da and a monoisotopic mass of 212.040817 Da .

Synthesis Analysis

The synthesis of 2-(Phenylthio)nicotinonitrile involves a light-triggered reaction using γ-ketodinitriles, thiols, and eosin Y as the photocatalyst . The reaction proceeds via the selective attack on one of the cyano groups by an in situ generated thiyl radical . The reaction also proceeds with nearly equal efficiency using direct sunlight .Molecular Structure Analysis

The molecular structure of 2-(Phenylthio)nicotinonitrile comprises a pyridine ring . The structure was validated through X-ray crystallography analysis .Chemical Reactions Analysis

2-(Phenylthio)nicotinonitrile has been investigated as a corrosion inhibitor for carbon steel in 1 M HCl . The adsorption of inhibitors on the C-steel surface fits to Langmuir adsorption isotherm .科学的研究の応用

腐食抑制

ニコチノニトリル誘導体は、酸性環境におけるC鋼の腐食抑制における有効性について調査されています。 この用途は、産業用機械やインフラストラクチャを腐食による損傷から保護するために非常に重要です .

医薬品用途

これらの化合物は、ボシュチニブ、ミルリノン、ネラチニブ、オルプリノンなどの市場に出回っているさまざまな薬物の構造の一部です。 これらの化合物は、重要な生物学的、治療的、および薬理学的特性を備えています .

殺貝活性

いくつかのニコチノニトリル誘導体は、カタツムリなどの軟体動物の制御または殺傷に使用される殺貝剤としての可能性を示しています。 これらの化合物は、陸貝の消化腺に空胞化効果を示し、機能不全にします .

作用機序

Target of Action

Nitrile-containing pharmaceuticals have been known to enhance binding affinity to their targets .

Mode of Action

The mode of action of 2-(Phenylthio)nicotinonitrile involves the selective attack on one of the cyano groups by an in situ generated thiyl radical . This reaction can be triggered by light and proceeds with nearly equal efficiency using direct sunlight .

Pharmacokinetics

Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Phenylthio)nicotinonitrile. For instance, the compound’s reaction can be triggered by light and proceeds with nearly equal efficiency using direct sunlight . Therefore, exposure to light could potentially influence the compound’s action.

特性

IUPAC Name |

2-phenylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYKVQMXDAVSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379099 | |

| Record name | 2-(phenylthio)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35620-68-9 | |

| Record name | 2-(phenylthio)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,12-Dihydroindolo[3,2-a]carbazole](/img/structure/B1586909.png)

![1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1586913.png)